molecular formula C7H16Cl2N4 B2577831 (1S)-1-(3,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride CAS No. 2580101-49-9

(1S)-1-(3,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride

Cat. No.: B2577831
CAS No.: 2580101-49-9
M. Wt: 227.13
InChI Key: RSLYXFQAPVJOEK-ILKKLZGPSA-N
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Description

(1S)-1-(3,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an azide and an alkyne, under copper-catalyzed conditions (CuAAC).

    Introduction of the Propan-1-amine Group: This step may involve the alkylation of the triazole ring with a suitable alkyl halide, followed by reduction to introduce the amine group.

    Formation of the Dihydrochloride Salt: The final step involves the treatment of the amine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(3,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride can be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical transformations.

Biology

In biological research, this compound may be used as a ligand in the study of enzyme inhibition or as a probe in biochemical assays. Its structural features make it a potential candidate for drug discovery and development.

Medicine

In medicine, this compound may have potential therapeutic applications. Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties, and this compound could be explored for similar uses.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1S)-1-(3,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(3,5-Dimethyltriazol-4-yl)ethan-1-amine: A similar compound with a shorter alkyl chain.

    (1S)-1-(3,5-Dimethyltriazol-4-yl)butan-1-amine: A similar compound with a longer alkyl chain.

    (1S)-1-(3,5-Dimethyltriazol-4-yl)methan-1-amine: A similar compound with a methylene group.

Uniqueness

(1S)-1-(3,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride is unique due to its specific structural features, such as the length of the alkyl chain and the presence of the dihydrochloride salt. These characteristics can influence its solubility, reactivity, and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

(1S)-1-(3,5-dimethyltriazol-4-yl)propan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4.2ClH/c1-4-6(8)7-5(2)9-10-11(7)3;;/h6H,4,8H2,1-3H3;2*1H/t6-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLYXFQAPVJOEK-ILKKLZGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(N=NN1C)C)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=C(N=NN1C)C)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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